2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core is then functionalized with the fluorenylmethoxycarbonyl (Fmoc) group and the carboxylic acid group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help in achieving consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its unique structure allows it to bind selectively to target molecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)propionic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-1-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid stands out due to its bicyclo[2.2.1]heptane core, which imparts unique steric and electronic properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-10-9-14(12-23)11-20(23)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPOAEGAIIAAHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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